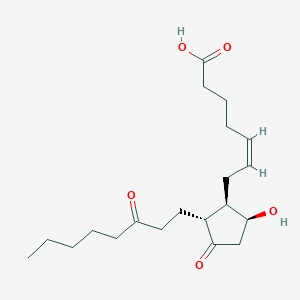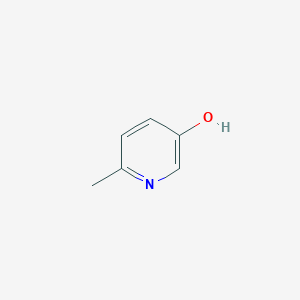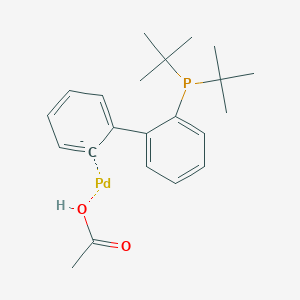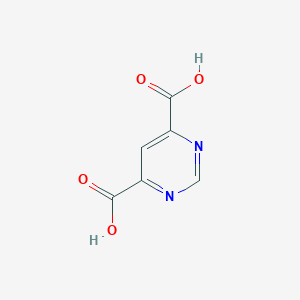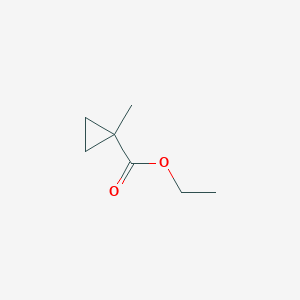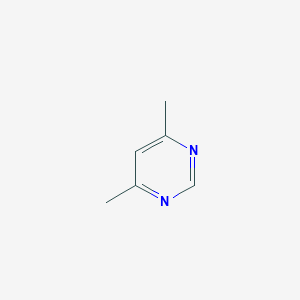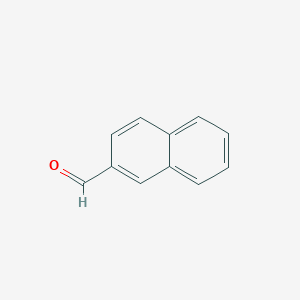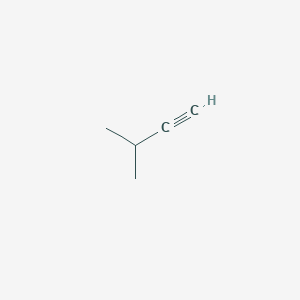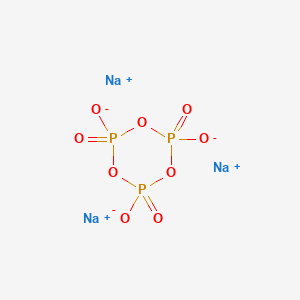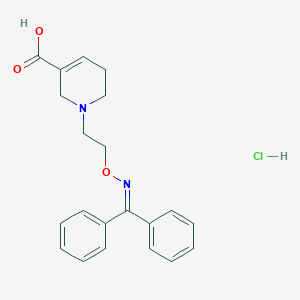
Clorhidrato de NO-711
Descripción general
Descripción
Aplicaciones Científicas De Investigación
NNC 711 tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
NNC 711 ejerce sus efectos inhibiendo el transportador de ácido gamma-aminobutírico 1 (GAT-1). Esta inhibición evita la recaptación de ácido gamma-aminobutírico en las neuronas presinápticas, aumentando así la concentración de ácido gamma-aminobutírico en la hendidura sináptica. Los niveles elevados de ácido gamma-aminobutírico mejoran la neurotransmisión inhibitoria, lo que lleva a efectos anticonvulsivos .
Análisis Bioquímico
Biochemical Properties
NO-711 hydrochloride interacts with the GABA transporter-1 (GAT-1), inhibiting its function . This interaction with GAT-1 leads to an increase in the concentration of GABA, a neurotransmitter, in the synaptic cleft . The nature of this interaction is inhibitory, with NO-711 hydrochloride binding to GAT-1 and preventing the reuptake of GABA .
Cellular Effects
NO-711 hydrochloride has significant effects on various types of cells, particularly neurons. By inhibiting GABA reuptake, it increases the concentration of GABA in the synaptic cleft, which can influence cell signaling pathways and gene expression . This can lead to changes in cellular metabolism, particularly in neurons, where GABA plays a crucial role in inhibitory signaling .
Molecular Mechanism
The molecular mechanism of action of NO-711 hydrochloride involves its binding to GAT-1, inhibiting the transporter’s function . This prevents the reuptake of GABA, leading to an increased concentration of this neurotransmitter in the synaptic cleft . The increased GABA concentration can then influence various cellular processes, including cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
The effects of NO-711 hydrochloride can change over time in laboratory settings. While specific data on the temporal effects of NO-711 hydrochloride is limited, GABA uptake inhibitors like NO-711 hydrochloride are known to have long-lasting effects on GABA concentrations in the brain .
Metabolic Pathways
NO-711 hydrochloride is involved in the GABAergic signaling pathway by inhibiting the reuptake of GABA . This can influence the overall metabolic flux of the pathway, potentially leading to changes in metabolite levels .
Transport and Distribution
NO-711 hydrochloride is transported across the blood-brain barrier, allowing it to reach its target, GAT-1, in the brain .
Subcellular Localization
The subcellular localization of NO-711 hydrochloride is likely to be in the synaptic cleft, where it can interact with GAT-1 to inhibit GABA reuptake .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de NNC 711 implica la reacción del ácido 1,2,5,6-tetrahidro-3-piridincarboxílico con óxido de difenilmetilenamina. La reacción normalmente se lleva a cabo en condiciones controladas para garantizar la formación del producto deseado. La forma de sal de clorhidrato a menudo se prepara para mejorar la estabilidad y solubilidad del compuesto .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para NNC 711 no están ampliamente documentados, la síntesis generalmente sigue protocolos estándar de síntesis orgánica. El proceso implica varios pasos, incluida la preparación de intermediarios, la purificación y la formación del producto final. El uso de reactivos de alta pureza y condiciones de reacción controladas es crucial para lograr el rendimiento y la pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones
NNC 711 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las reacciones generalmente ocurren a temperaturas suaves o moderadas.
Reacciones de oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reacciones de reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.
Productos principales formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de NNC 711, mientras que las reacciones de oxidación y reducción pueden conducir a la formación de diferentes formas oxidadas o reducidas del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Tiagabina: Otro inhibidor de la captación de ácido gamma-aminobutírico con propiedades anticonvulsivas similares.
Unicidad de NNC 711
NNC 711 es único debido a su alta selectividad para el transportador de ácido gamma-aminobutírico 1 y sus potentes efectos anticonvulsivos. A diferencia de otros inhibidores de la captación de ácido gamma-aminobutírico, NNC 711 ha mostrado una mínima afinidad por otros sitios de unión al receptor de neurotransmisores, lo que lo convierte en un compuesto altamente específico y eficaz para la investigación y las aplicaciones terapéuticas .
Propiedades
IUPAC Name |
1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3.ClH/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-12H,7,13-16H2,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYRTEYMUTWJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163126 | |
| Record name | 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145645-62-1 | |
| Record name | Nnc 711 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145645621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NNC-711 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500M0G931K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


